molecular formula C15H11Cl2N3O2 B8691573 4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol CAS No. 650577-31-4

4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol

Cat. No.: B8691573
CAS No.: 650577-31-4
M. Wt: 336.2 g/mol
InChI Key: QZNJGYDZZZKADH-UHFFFAOYSA-N
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Description

4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core substituted with a 3,4-dichloroanilino group and a methoxy group

Properties

CAS No.

650577-31-4

Molecular Formula

C15H11Cl2N3O2

Molecular Weight

336.2 g/mol

IUPAC Name

4-(3,4-dichloroanilino)-6-methoxyquinazolin-7-ol

InChI

InChI=1S/C15H11Cl2N3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-8-2-3-10(16)11(17)4-8/h2-7,21H,1H3,(H,18,19,20)

InChI Key

QZNJGYDZZZKADH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichloroaniline and 6-methoxyquinazoline.

    Coupling Reaction: The 3,4-dichloroaniline is coupled with 6-methoxyquinazoline under specific reaction conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Cyclization: The intermediate product undergoes cyclization to form the final quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and protein interactions.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Another dichloroaniline derivative with different substitution patterns.

    3,5-Dichloroaniline: Similar structure but with chlorine atoms at different positions.

    6-Methoxyquinazoline: The parent compound without the dichloroanilino substitution.

Uniqueness

4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3,4-dichloroanilino group and the methoxy group on the quinazoline core enhances its potential as a kinase inhibitor, making it a valuable compound in medicinal chemistry research.

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